molecular formula C23H23FN6O2 B2770257 N-ethyl-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide CAS No. 1251710-84-5

N-ethyl-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide

Cat. No.: B2770257
CAS No.: 1251710-84-5
M. Wt: 434.475
InChI Key: LJKOFCRPMVCKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide is a useful research compound. Its molecular formula is C23H23FN6O2 and its molecular weight is 434.475. The purity is usually 95%.
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Scientific Research Applications

Potential Antiasthma Agents

Research has identified the triazolo[1,5-c]pyrimidines as active mediators in inhibiting histamine release, a crucial factor in asthma management. These compounds were synthesized through a series of chemical reactions, leading to the identification of several variants with significant activity. This pathway highlights the compound's potential in developing new antiasthma medications (Medwid et al., 1990).

Anticancer Applications

A series of triazolopyrimidines has been synthesized, demonstrating unique mechanisms of tubulin inhibition, which is vital in cancer treatment. These compounds inhibit the binding of vincas to tubulin, offering a novel approach to overcoming resistance in cancer therapy (Zhang et al., 2007).

Antimicrobial and Insecticidal Properties

New heterocycles incorporating a thiadiazole moiety have been synthesized and evaluated against the cotton leafworm, Spodoptera littoralis. This research demonstrates the potential of such compounds in agricultural pest management, indicating the broader applicability of the triazolo[4,3-c]pyrimidin framework (Fadda et al., 2017).

Enzyme Inhibition for Therapeutic Targets

Compounds based on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold have shown high affinity and selectivity as antagonists for the human A2A adenosine receptor. This receptor is involved in various physiological processes, making these compounds valuable for developing treatments for disorders related to this receptor (Kumar et al., 2011).

Properties

IUPAC Name

N-ethyl-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O2/c1-4-28(18-8-6-5-7-9-18)21(31)14-29-23(32)30-20(27-29)12-16(3)25-22(30)26-17-11-10-15(2)19(24)13-17/h5-13H,4,14H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKOFCRPMVCKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C(=O)N3C(=N2)C=C(N=C3NC4=CC(=C(C=C4)C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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